Hexahydro-cyclopenta[c]furan-4-one
Description
Hexahydro-cyclopenta[c]furan-4-one is a bicyclic lactone featuring a fused cyclopentane-furanone system. Its structure includes a five-membered cyclopentane ring fused to a furan-4-one moiety ([c] fusion notation). This compound serves as a key synthetic intermediate in organic chemistry, particularly in the synthesis of bioactive molecules and natural product derivatives. Its reactivity is influenced by the strained bicyclic system and the electrophilic carbonyl group .
Properties
IUPAC Name |
1,3,3a,5,6,6a-hexahydrocyclopenta[c]furan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-2-1-5-3-9-4-6(5)7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCONZYZWSLFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hexahydro-cyclopenta[c]furan-4-one can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol ester, followed by hydroxymethylation . The reaction conditions typically require an acidic catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexahydro-cyclopenta[c]furan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the furan ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .
Scientific Research Applications
Hexahydro-cyclopenta[c]furan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of hexahydro-cyclopenta[c]furan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound 8f : 5,6a-Dihydroxy-1,1-dimethyl-6-phenyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one
- Structure : Retains the cyclopenta[c]furan-4-one core but includes hydroxyl (-OH), dimethyl (-CH₃), and phenyl (-C₆H₅) substituents.
- Impact: Hydrogen Bonding: Hydroxyl groups enhance solubility in polar solvents (e.g., methanol) . Aromaticity: The phenyl group increases lipophilicity, favoring interactions with hydrophobic targets .
- Synthesis : 32% yield via selenium dioxide-mediated oxidative transposition .
Compound 5d : 5,6a-Dihydroxy-3a-methyl-1,1-diphenyl-6-(pyrimidin-5-yl)-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one
- Structure : Features diphenyl, pyrimidinyl, and methyl substituents.
- Impact: Electronic Effects: Pyrimidinyl and phenyl groups create an electron-deficient aromatic system, altering electrophilic substitution patterns.
- Synthesis : 35% yield via oxidative transposition; confirmed by HRMS (m/z calc. 521.1484, exp. 521.1480) .
Compound 9e : 5,6a-Dihydroxy-1,1-dimethyl-6-phenyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one
- Structure : Similar to 8f but with additional methyl groups.
- Impact : Increased steric bulk reduces susceptibility to nucleophilic attack at the carbonyl group .
Ring Fusion Variations ([b] vs. [c] Fusion)
Hexahydro-cyclopenta[b]furan-2-one Derivatives
- Example: (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one (CAS 97405-37-3) Structure: [b] fusion places the furanone oxygen adjacent to the cyclopentane ring, altering ring strain and dipole moments. Substituents: Benzyloxy and hydroxymethyl groups enhance stability against hydrolysis but increase molecular weight (C₁₅H₁₈O₄, MW 262.3 g/mol) .
- Synthetic Utility : Used in glycosylation reactions due to the hydroxymethyl group’s reactivity .
Physicochemical Properties
Biological Activity
Hexahydro-cyclopenta[c]furan-4-one, a cyclic organic compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a saturated six-membered ring fused with a cyclopentane and furan moiety. Its molecular weight is approximately 126.15 g/mol. The compound's structural configuration influences its chemical reactivity and biological activity, making it an interesting subject for further research.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects, which could be beneficial in treating conditions characterized by inflammation and pain .
- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various pathogens, indicating potential applications in treating infections .
- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing. Some studies have indicated that it may inhibit cancer cell proliferation, although more research is needed to fully understand its mechanisms of action .
The mechanism of action for this compound involves interactions with specific molecular targets in biological systems. It is believed to interact with enzymes and receptors, leading to modulation of various cellular processes. For instance, some studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways .
Data Table: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases .
- Antimicrobial Research : Another investigation assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives demonstrated varying degrees of antibacterial activity, highlighting the importance of structural modifications for enhancing efficacy .
- Cancer Cell Proliferation Inhibition : A study focused on the impact of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
